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Compound of Interest

Compound Name: Fael protein

cat. No.: B1176820

Unraveling Fael: A Tale of Two Proteins

This technical guide provides an in-depth exploration of the discovery and initial
characterization of two distinct proteins that share the designation Fael: a restriction
endonuclease from Flavobacterium aquatile and a receptor-like kinase from Arabidopsis
thaliana. This document is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of the available data, experimental protocols,
and signaling pathways associated with each Fael entity.

Section 1: Fael - The Restriction Endonuclease from
Flavobacterium aquatile

The Fael restriction enzyme, sourced from Flavobacterium aquatile, is a valuable tool in
molecular biology for its ability to recognize and cleave specific DNA sequences. While the
original discovery and characterization publication is not readily available in the public domain,
data from commercial suppliers provides insight into its biochemical properties and optimal
reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of the Fael restriction
enzyme.
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Parameter

Value/Description

Unit Definition

One unit is the amount of enzyme required to
hydrolyze 1 pug of pUC19 DNAin 1 hour at 37°C

in a 50 pl reaction volume.

Reaction Temperature

37°C

Inactivation Temperature

65°C for 20 minutes

Ligation and Recutting

Over 90% of DNA fragments can be ligated with
T4 DNA Ligase and recut after a 3-fold

overdigestion.

Non-specific Hydrolysis

No non-specific activity was detected after
incubating 1 pg of pUC19 DNA with 2 units of

enzyme for 16 hours at 37°C.

Experimental Protocols

Standard Fael Restriction Digest Protocol

This protocol outlines the typical steps for digesting DNA with the Fael restriction enzyme.

Materials:

o Fael restriction enzyme

e 10X SE-buffer Fael (33 mM Tris-acetate (pH 8.3 at 25°C), 10 mM magnesium acetate, 66

mM potassium acetate, 1 mM DTT)

e Bovine Serum Albumin (BSA)

e Substrate DNA

¢ Nuclease-free water

Procedure:
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e Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the
specified order:

o Nuclease-free water to a final volume of 50 pl

o 5 ul of 10X SE-buffer Fael

o 0.5 pl of BSA (to a final concentration of 100 pg/ml)

o 1 pg of substrate DNA

o 1 unit of Fael enzyme
¢ Incubation: Gently mix the reaction components and incubate at 37°C for 1 hour.
e Enzyme Inactivation: To stop the reaction, incubate the mixture at 65°C for 20 minutes.
e Analysis: The digested DNA can be analyzed by agarose gel electrophoresis.

Note: For optimal activity, BSA should be added to the 1x reaction mix. It is not recommended
to use BSA for prolonged incubations.

Section 2: Fael (FEI1) - The Receptor-Like Kinase
from Arabidopsis thaliana

In the context of plant biology, Fael, more commonly referred to as FEI1, is a leucine-rich
repeat receptor-like kinase in Arabidopsis thaliana. Alongside its close homolog FEI2, it plays a
crucial role in a signaling pathway that monitors cell wall integrity and regulates cell expansion.
[1][2] The name "FEI" is derived from the Mandarin word for "fat,” alluding to the phenotype of
mutant roots.[1][2]

Discovery and Initial Characterization

FEI1 and FEI2 were identified through genetic screens in Arabidopsis thaliana for mutants with
defects in cell wall function.[1] Mutations in both FEI1 and FEI2 result in a phenotype
characterized by swollen roots, indicating a disruption in anisotropic cell expansion.[1][2] This
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phenotype is exacerbated by inhibitors of cellulose biosynthesis, suggesting that the FEI
proteins function in a pathway that senses and responds to cell wall perturbations.[1]

Initial characterization revealed that FEI1 is an active protein kinase.[1] The FEI proteins are
localized to the plasma membrane and are broadly expressed, with the highest levels in the
root meristem and elongation zone.[2][3] A key finding from the initial studies was the direct
interaction of FEI proteins with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a
critical enzyme in the biosynthesis of the plant hormone ethylene.[1] This interaction suggests
that the FEI signaling pathway may regulate cell wall function through an ACC-mediated signal,
independent of the canonical ethylene response pathway.[1]

Quantitative Data Summary

To date, the primary characterization of FEI1 has been through genetic and in planta studies,
with a notable absence of detailed in vitro biochemical and kinetic data in the published
literature. The following table reflects the current status of quantitative information for the FEI1
protein kinase.

Parameter Value/Description
Kinetic Parameters (Km, Vmax, kcat) Not Reported
Binding Affinity (Kd) for ATP Not Reported
Binding Affinity (Kd) for Substrates Not Reported
Specific Activity Not Reported

Experimental Protocols

While specific, optimized protocols for the expression, purification, and assay of FEI1 are not
detailed in the literature, the following sections provide generalized methods commonly used
for the characterization of Arabidopsis membrane-associated proteins and kinases.

1. Heterologous Expression and Purification of Arabidopsis Proteins

This protocol describes a general workflow for expressing and purifying a tagged Arabidopsis
protein from E. coli.
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Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector with the FEI1 cDNA sequence fused to an affinity tag (e.g., His-tag, GST-
tag)

LB medium with appropriate antibiotics
Inducing agent (e.g., IPTG)

Lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1
mg/ml lysozyme)

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
Wash buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole)

Procedure:

Transformation: Transform the expression vector into a suitable E. coli strain.

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to
inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600
reaches 0.6-0.8.

Induction: Induce protein expression by adding the appropriate concentration of the inducing
agent (e.g., 1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 18-
25°C) for several hours or overnight.

Cell Harvest: Harvest the cells by centrifugation.
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
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« Affinity Purification: Apply the supernatant to the equilibrated affinity chromatography resin.
Wash the resin with wash buffer to remove non-specifically bound proteins. Elute the target
protein with elution buffer.

e Analysis: Analyze the purified protein by SDS-PAGE.
2. In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the kinase activity of a purified
protein kinase.

Materials:

Purified kinase (e.g., FEI1)
» Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM DTT)

e Substrate (a generic kinase substrate like Myelin Basic Protein (MBP) or a specific substrate
if known)

o [y-2P]ATP

o ATP

o SDS-PAGE loading buffer

e Phosphor screen or scintillation counter
Procedure:

e Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and kinase
reaction buffer.

« Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [y-32P]ATP.

 Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time
(e.g., 30 minutes).
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» Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

¢ Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated
substrate by autoradiography using a phosphor screen or quantify the incorporated
radioactivity by cutting out the substrate band and using a scintillation counter.

Signaling Pathways and Workflows

FEI Signaling Pathway

The FEI1/FEI2 proteins are key components of a signaling pathway that maintains cell wall
integrity. They are thought to act as receptors that perceive perturbations in the cell wall,
possibly through interactions with other proteins like the FASCICLIN-LIKE
ARABINOGALACTAN PROTEIN 4 (FLA4). This signal is then transduced to regulate the
activity of ACC synthase, thereby influencing cell expansion.

Cell Wall Integrity sensed by interacts with inhibits roduces regulates Cell Expansion
) »| FLA4 - D
Perturbation (Anisotropic Growth)
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FEI signaling pathway in response to cell wall stress.

Experimental Workflow: Immunoprecipitation of a Membrane Protein

Characterizing the interactions of membrane-bound proteins like FEI1 often involves
immunoprecipitation followed by mass spectrometry to identify binding partners. The following
diagram illustrates a general workflow for this process in Arabidopsis.
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Generalized workflow for immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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